脱甲基甲磺隆-甲酯

描述

Desmethyl Metsulfuron-methyl is a metabolite of the widely used sulfonylurea herbicide metsulfuron-methyl. Metsulfuron-methyl is known for its application in pre-emergence and post-emergence weed control, often combined with a mineral oil adjuvant in the latter case . It is designed to target a broad spectrum of weeds and is one of the most commonly used herbicides in its class.

Synthesis Analysis

The synthesis of Desmethyl Metsulfuron-methyl is not directly described in the provided papers. However, it is identified as a new metabolite (2) resulting from the photodegradation of metsulfuron-methyl (1) when exposed to ultraviolet light in aqueous solutions . This suggests that Desmethyl Metsulfuron-methyl can be synthesized through the photodegradation of metsulfuron-methyl under specific conditions.

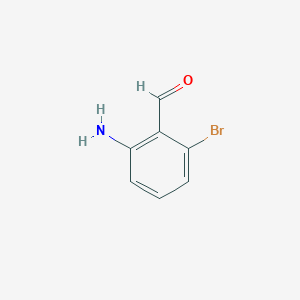

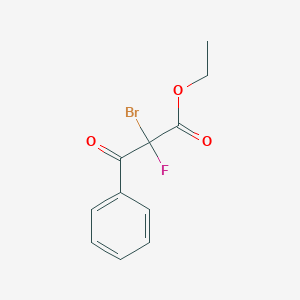

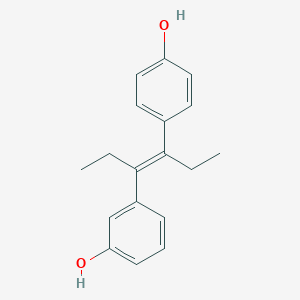

Molecular Structure Analysis

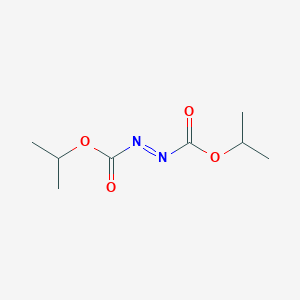

The molecular structure of Desmethyl Metsulfuron-methyl has been characterized during the study of the photodegradation pathway of metsulfuron-methyl . Although the exact structure is not detailed in the abstract, it is implied that the metabolite retains part of the parent compound's structure, with the loss of a methyl group.

Chemical Reactions Analysis

Desmethyl Metsulfuron-methyl is a product of the photodegradation of metsulfuron-methyl. The degradation process involves the dissociation of the C-S bond in metsulfuron-methyl, followed by the interaction with water, leading to the formation of Desmethyl Metsulfuron-methyl and other photoproducts . This reaction is influenced by the pH of the solution and the excitation wavelengths used during the photodegradation process.

Physical and Chemical Properties Analysis

The physical and chemical properties of Desmethyl Metsulfuron-methyl are not explicitly discussed in the provided papers. However, the properties of the parent compound, metsulfuron-methyl, have been studied. Metsulfuron-methyl exhibits different behaviors in water compared to organic environments, which is likely to be true for its metabolites as well . The sorption-desorption behavior of metsulfuron-methyl in soils has been investigated, indicating that it is poorly sorbed in Indian soil types, which may suggest similar properties for its metabolites, including Desmethyl Metsulfuron-methyl .

Ecotoxicity and Environmental Impact

Metsulfuron-methyl has been assessed for its ecotoxicity, particularly concerning soil fauna. Laboratory tests indicate that metsulfuron-methyl alone does not pose a significant threat to soil fauna at recommended doses. However, when combined with a mineral oil adjuvant, it exhibits ecotoxicity to certain non-target soil invertebrates . Additionally, the photodegradation products of metsulfuron-methyl, which would include Desmethyl Metsulfuron-methyl, have been identified, but their specific ecological impacts are not detailed .

In aquatic ecosystems, metsulfuron-methyl has been shown to affect the growth of macrophytes and alter the biomass and species composition of periphytic algae, which could have downstream effects on the ecosystem . These findings are relevant to the environmental impact of Desmethyl Metsulfuron-methyl, as it is a direct degradation product of metsulfuron-methyl.

科学研究应用

1. 环境影响研究

脱甲基甲磺隆-甲酯对水生生态系统的影响很大,特别是对以大型水生植物为主的水体。研究表明,接触密切相关的化合物甲磺隆甲酯会导致大型水生植物初级生产减少、pH 值改变和附生藻类生物量增加。这些影响在可能出现在农田附近的水域中尤为明显 (Wendt-Rasch, Pirzadeh, & Woin, 2003)。

2. 除草剂残留分析

检测和分析土壤中甲磺隆-甲酯残留物对于了解其环境持久性至关重要。使用 HPLC 和生物测定技术的研究表明,甲磺隆-甲酯残留物可以在土壤中持续很长时间,而生物测定是一种更灵敏的检测方法。这项研究对于管理这种除草剂对环境的影响至关重要 (Paul, Sharma, Kulshrestha, & Singh, 2009)。

3. 农业应用

在农业中,已经研究了甲磺隆-甲酯对大豆和小麦等作物的影响。它的应用会影响作物的生理和生产性状,包括植物毒性、气体交换和产量组成部分。了解这些影响对于优化作物管理中的除草剂使用至关重要 (Silva 等人,2021)。

4. 土壤和水污染研究

研究甲磺隆-甲酯在土壤中的动态及其对水体的潜在污染至关重要。研究表明,可提取和不可提取的甲磺隆-甲酯残留物都可能在播种时存在于土壤中,对后续作物和非目标生物构成风险。土壤 pH 值和微生物生物量碳等因素会显着影响这些残留物 (Wang, Wu, Yates, & Gan, 2008)。

5. 生态毒理学

甲磺隆-甲酯对土壤动物群的生态毒理学影响是一个日益令人担忧的领域。研究发现,虽然甲磺隆-甲酯本身可能不会对土壤动物群造成显着伤害,但添加佐剂会增加其生态毒性。这凸显了对除草剂制剂(包括佐剂)进行全面的风险评估的必要性,以了解其对非目标生物的影响 (De Santo 等人,2019)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O6S/c1-7-14-11(16-12(20)15-7)17-13(21)18-25(22,23)9-6-4-3-5-8(9)10(19)24-2/h3-6H,1-2H3,(H3,14,15,16,17,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRRTPZSEWGCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=O)N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028360 | |

| Record name | Methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Metsulfuron-methyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)